9-Butyl-9H-fluoren-9-ol
Overview
Description
9-Butyl-9H-fluoren-9-ol is a chemical compound belonging to the class of fluorenols It is characterized by the presence of a butyl group attached to the ninth position of the fluorene ring system, which also contains a hydroxyl group at the same position
Mechanism of Action
Target of Action
The primary target of 9-Butyl-9H-fluoren-9-ol is currently unknown. It is known that fluorenol, a related compound, acts as a weak dopamine reuptake inhibitor
Mode of Action
As mentioned, it may interact with the dopamine system, potentially inhibiting the reuptake of dopamine and thereby increasing the concentration of dopamine in the synaptic cleft . This could result in enhanced dopaminergic signaling, but this is purely speculative at this point.
Pharmacokinetics
The lipophilicity of fluorenol, a related compound, is higher than that of drugs like modafinil and amphetamine, suggesting that it may penetrate the blood-brain barrier more readily . This could potentially enhance its bioavailability in the central nervous system.
Biochemical Analysis
Biochemical Properties
Fluorenol, from which it is derived, is known to be a weak dopamine reuptake inhibitor . This suggests that 9-Butyl-9H-fluoren-9-ol may interact with dopamine transporters and other proteins involved in dopamine signaling .
Molecular Mechanism
As a derivative of fluorenol, it may share some of its properties, including weak inhibition of dopamine reuptake . This could involve binding to dopamine transporters and reducing their activity, thereby increasing the concentration of dopamine in the synaptic cleft.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-9H-fluoren-9-ol typically involves the reaction of 9-fluorenone with butyl Grignard reagent. The reaction proceeds through the formation of a Grignard intermediate, which is subsequently hydrolyzed to yield the desired fluorenol. The reaction conditions generally include the use of anhydrous solvents such as tetrahydrofuran (THF) and the presence of a catalyst like boron trifluoride etherate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Butyl-9H-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 9-butyl-9H-fluoren-9-one.
Reduction: The compound can be reduced to form 9-butyl-9H-fluorene.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: 9-Butyl-9H-fluoren-9-one
Reduction: 9-Butyl-9H-fluorene
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
9-Butyl-9H-fluoren-9-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
9-Hydroxyfluorene: Lacks the butyl group, making it less lipophilic.
9-Fluorenone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity.
9-Butyl-9H-fluorene: Lacks the hydroxyl group, affecting its chemical behavior and applications.
Uniqueness
9-Butyl-9H-fluoren-9-ol is unique due to the presence of both a butyl group and a hydroxyl group at the ninth position of the fluorene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(4-nitro-2,1,3-benzoselenadiazol-5-yl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3Se/c15-14(16)10-8(13-3-5-17-6-4-13)2-1-7-9(10)12-18-11-7/h1-2H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMLYKXCMYFAKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C3=N[Se]N=C3C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3Se | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40412527 | |
Record name | ST4060126 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40412527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5806-10-0 | |
Record name | ST4060126 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40412527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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